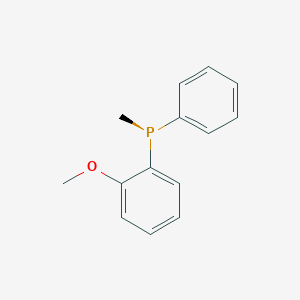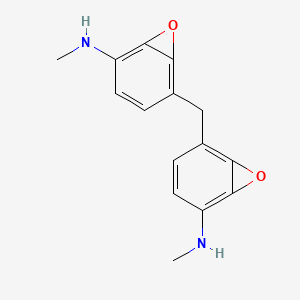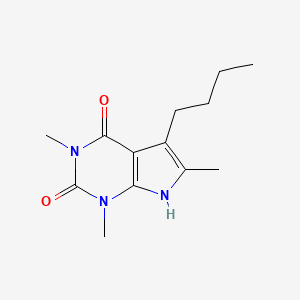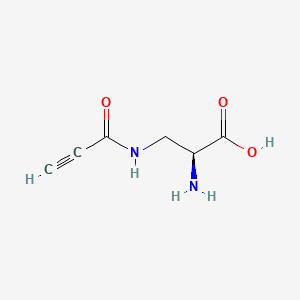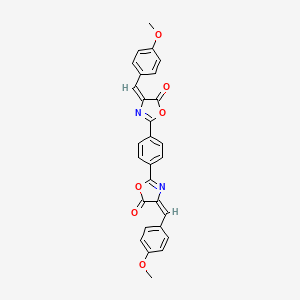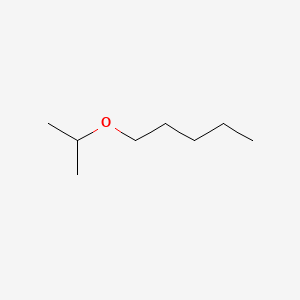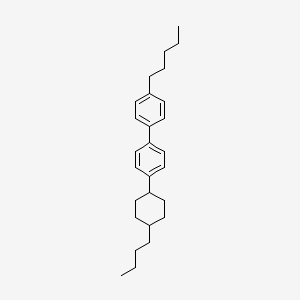
4-Flavanol, 4'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Flavanol, 4’-methoxy- is a member of the flavonoid family, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 4-Flavanol, 4’-methoxy- is characterized by the presence of a methoxy group at the 4’ position of the flavanol structure, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Flavanol, 4’-methoxy- typically involves the following steps:
Aldol Condensation: The process begins with the aldol condensation of benzaldehydes with 2’-hydroxyacetophenone in a strongly basic medium to form flavanones.
Reduction: The flavanones are then subjected to carbonyl reduction to yield racemic trans-flavan-4-ols.
Mitsunobu Reaction: This step involves the Mitsunobu reaction to introduce the methoxy group at the 4’ position.
Ester Deprotection: Finally, ester deprotection is carried out to obtain the desired 4-Flavanol, 4’-methoxy- compound.
Industrial Production Methods
Industrial production methods for 4-Flavanol, 4’-methoxy- are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of biocatalysts such as lipases for stereoselective acylation reactions, which can be performed under mild reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Flavanol, 4’-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: The methoxy group at the 4’ position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and other strong oxidants.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbonyl groups.
Substitution: Substitution reactions may involve reagents like vinyl acetate in the presence of lipases.
Major Products
The major products formed from these reactions include flavones, flavan-4-ols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Flavanol, 4’-methoxy- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Flavanol, 4’-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress-related pathways.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes and signaling molecules.
Anticancer Activity: It targets multiple genes and pathways, including nuclear receptors, kinases, and G protein-coupled receptors, to exert its anticancer effects.
Comparación Con Compuestos Similares
4-Flavanol, 4’-methoxy- can be compared with other similar compounds in the flavonoid family:
Quercetin: A well-known flavonol with strong antioxidant properties.
Kaempferol: Another flavonol with anti-inflammatory and anticancer activities.
Myricetin: Known for its antioxidant and anticancer properties.
The uniqueness of 4-Flavanol, 4’-methoxy- lies in the presence of the methoxy group at the 4’ position, which can influence its chemical behavior and biological activity compared to other flavonoids .
Propiedades
Número CAS |
5162-64-1 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C16H16O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16-17H,10H2,1H3 |
Clave InChI |
NIGRNYYYGGSFAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


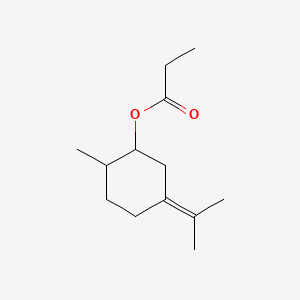
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
